3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

描述

Molecular Architecture and IUPAC Nomenclature

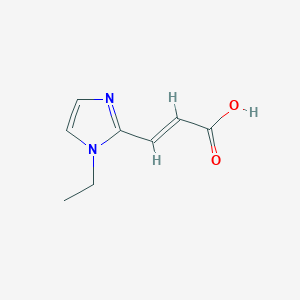

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative with systematic IUPAC name (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid . The molecular formula C₈H₁₀N₂O₂ reflects its composition: an ethyl-substituted imidazole ring (C₅H₈N₂) linked via a conjugated double bond to a carboxylic acid group (C₃H₂O₂).

Structural Features:

- Imidazole core : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The ethyl group (-CH₂CH₃) is attached to nitrogen at position 1.

- Propenoic acid chain : A three-carbon α,β-unsaturated system (CH₂=CH-) terminating in a carboxylic acid (-COOH).

- Double-bond geometry : The E-configuration (trans) is confirmed by the /C=C/ bond orientation in the SMILES string CCN1C=CN=C1/C=C/C(=O)O .

Key Descriptors:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 166.18 g/mol | |

| InChIKey | DOQUAICTHKEIND-ONEGZZNKSA-N | |

| SMILES | CCN1C=CN=C1/C=C/C(=O)O |

The ethyl group induces steric effects that influence the planarity of the imidazole ring, while the conjugated double bond system enables resonance stabilization between the imidazole and carboxylic acid groups.

属性

IUPAC Name |

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUAICTHKEIND-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Ethylation: The imidazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Propenoic Acid Addition: The final step involves the addition of a propenoic acid moiety to the ethylated imidazole ring. This can be achieved through a Heck reaction, where the ethylated imidazole is reacted with acrylic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

科学研究应用

Medicinal Chemistry

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid has been studied for its potential as a drug development precursor. Its structural features allow it to interact with biological targets effectively:

Material Science

The compound's ability to form complexes with metal ions makes it valuable in material science applications. It can be utilized as a building block for synthesizing advanced materials with specific properties, including:

- Conductive Polymers : The imidazole ring's ability to coordinate with metals can enhance the electrical conductivity of polymers.

Case Study 1: Antimicrobial Screening

A study assessed the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.

Case Study 2: Cardiovascular Research

Research involving structurally similar compounds demonstrated their effectiveness as angiotensin II receptor antagonists. This suggests that this compound may also possess similar pharmacological properties, warranting further investigation into its cardiovascular applications.

作用机制

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The propenoic acid moiety can participate in conjugation reactions, enhancing the compound’s reactivity and potential biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

a. Alkyl Group Position and Size

- 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid: This compound replaces the ethyl group with a methyl group and introduces a thioether (-S-) linkage instead of the α,β-unsaturated bond. The methyl group reduces steric hindrance and lipophilicity (logP ~0.8) compared to the ethyl analog (logP ~1.5), impacting membrane permeability .

- (E)-3-(1-Trityl-1H-imidazol-4-yl)acrylate : The trityl (triphenylmethyl) protecting group on the imidazole N-1 enhances steric bulk and solubility in organic solvents, but complicates deprotection steps. The 4-yl substitution on imidazole alters electronic properties compared to the 2-yl position in the target compound .

b. Functional Group Modifications

- 3-(1H-Imidazol-4-yl)prop-2-enoic Acid Hydrochloride: The absence of an alkyl group on the imidazole nitrogen increases polarity, while the hydrochloride salt improves aqueous solubility (~50 mg/mL) compared to the free acid form of the ethyl-substituted compound (~10 mg/mL) .

- 2-Cyclopropyl-2-(ethylamino)-3-(1H-imidazol-1-yl)propanoic Acid: The cyclopropyl and ethylamino groups introduce conformational rigidity and basicity, contrasting with the planar acrylic acid moiety in the target compound .

Stereochemical and Isomeric Considerations

The (E)-configuration of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is critical for its reactivity, as seen in analogs like (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid, where the E-isomer dominates (>90%) due to optimized reaction conditions using tert-butyl propiolate . In contrast, Z-isomers are rarely reported due to steric clashes during synthesis.

Physicochemical Data

生物活性

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₁₁N₂O₂ and a molecular weight of approximately 166.18 g/mol. This compound features an imidazole ring substituted with an ethyl group and a propenoic acid moiety, which contributes to its unique biological properties. Research has indicated its potential applications in medicinal chemistry, particularly in the development of antimicrobial and antifungal agents.

Chemical Structure and Properties

The structural uniqueness of this compound lies in its specific substitution pattern on the imidazole ring combined with the propenoic acid moiety. This distinct combination imparts unique chemical and biological properties, making it valuable for research and industrial applications.

| Compound Name | Structural Features |

|---|---|

| 3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid | Methyl group instead of ethyl |

| 3-(1-ethyl-1H-imidazol-4-yl)prop-2-enoic acid | Different position of ethyl substitution |

| 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid | Lacks propenoic double bond |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Experimental Findings

A notable study highlighted the compound's effectiveness against Gram-positive pathogens, demonstrating a Minimum Inhibitory Concentration (MIC) range that suggests strong antimicrobial properties. For instance, compounds similar to this compound were tested against resistant strains of Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .

Furthermore, a comparative analysis involving various derivatives revealed that modifications to the imidazole ring significantly influenced biological activity. For example, derivatives with different substituents showed varied efficacy against cancer cell lines, indicating that structural modifications can enhance or diminish biological activity .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Drug Development : As a scaffold for designing new pharmaceuticals targeting infectious diseases.

- Agricultural Chemistry : As a potential fungicide or bactericide in crop protection.

- Therapeutics : Possible application in treating conditions related to microbial infections and cancer.

常见问题

Q. Table 1: Comparison of Propiolate Esters in Stereoselective Synthesis

| Propiolate Ester | Catalyst | E:Z Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl propiolate | DABCO | 3:1 | 65 | |

| tert-Butyl propiolate | DABCO | 9:1 | 78 |

Advanced: How can conflicting NMR data for sulfur vs. nitrogen substitution in imidazole derivatives be resolved?

Methodological Answer:

Discrepancies in substitution site assignments arise from similar chemical shifts for S- and N-alkylated imidazoles. Resolution strategies include:

- 2D NMR : HSQC and HMBC correlations differentiate sulfur substitution (C-S coupling) from nitrogen substitution (N-H coupling) ().

- X-ray crystallography : Definitive structural confirmation via SHELX-refined diffraction data resolves ambiguities ().

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and compare with experimental data ().

Example : In , N-3 substitution was initially misassigned due to overlapping peaks. X-ray validation confirmed S-2 substitution ().

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% formic acid/ACN gradient) detects hydrolysis products or isomerization ().

- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C indicate suitability for high-temperature reactions ().

- pH-dependent solubility : Aqueous solubility at pH 7.4 (simulated physiological conditions) predicts bioavailability for biological studies ().

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets like enoyl-CoA hydratase (binding affinity < -7.0 kcal/mol suggests inhibitory potential) ().

- ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~1.2 indicates moderate lipophilicity) ().

- SAR analysis : Compare with analogs (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) to identify critical functional groups ().

Q. Table 2: Predicted ADMET Properties

| Property | Value | Relevance |

|---|---|---|

| LogP (octanol-water) | 1.2 | Moderate membrane permeability |

| H-bond acceptors | 4 | Compliance with Lipinski’s Rule |

| Ames toxicity prediction | Non-mutagen | Low genotoxic risk |

Basic: What crystallographic practices ensure accurate structure determination?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts ().

- Refinement : SHELXL-2018 with Hirshfeld atom refinement (HAR) improves accuracy for light atoms (C, N, O) ().

- Validation : Check PLATON alerts for missed symmetry or solvent-accessible voids ().

Advanced: How do reaction conditions influence sulfur vs. nitrogen reactivity in imidazole derivatives?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor sulfur nucleophilicity by stabilizing transition states ().

- pH control : Reactions at pH 7–8 minimize N-protonation, reducing N-alkylation side reactions ().

- Leaving groups : 3-Bromopropanoic acid reacts selectively with methimazole’s sulfur under mild conditions (40°C, 12 hr) ().

Q. Key Data :

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Full-body chemical-resistant suits and P95 respirators prevent dermal/ inhalation exposure ().

- Waste disposal : Neutralize acidic hydrolysates with sodium bicarbonate before incineration ().

- First aid : Immediate irrigation with pH 7.4 PBS for eye/skin contact ().

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid mechanistic studies of this compound?

Methodological Answer:

- Kinetic isotope effects (KIE) : ¹⁵N-labeled imidazole tracks nitrogen participation in catalytic cycles ().

- Metabolic tracing : ¹³C-labeled propanoic acid moieties map metabolic pathways via LC-MS/MS ().

Basic: What spectroscopic red flags indicate degradation or isomerization?

Methodological Answer:

- ¹H NMR : Disappearance of α,β-unsaturated proton signals (δ 6.5–7.5 ppm) suggests hydration or oxidation ().

- FTIR : New O-H stretches (~2500–3000 cm⁻¹) indicate carboxylic acid dimerization ().

Advanced: How can high-throughput screening (HTS) pipelines evaluate this compound’s bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。